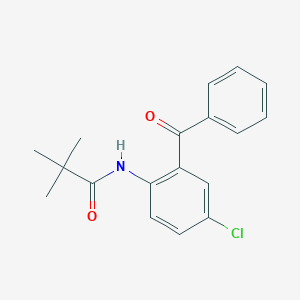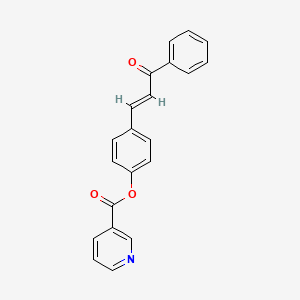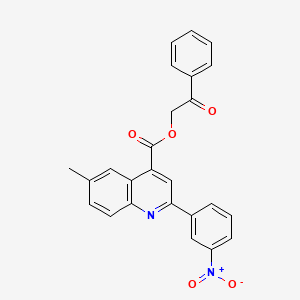![molecular formula C27H24N2O2 B3909457 1-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]anthra-9,10-quinone](/img/structure/B3909457.png)
1-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]anthra-9,10-quinone
Descripción general
Descripción
1-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]anthra-9,10-quinone, also known as AQ4N, is a prodrug that has been developed for use in cancer treatment. AQ4N is a bioreductive agent, meaning that it is activated in hypoxic (low oxygen) conditions, which are often present in solid tumors. Once activated, AQ4N produces a cytotoxic metabolite that can kill cancer cells.
Mecanismo De Acción
1-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]anthra-9,10-quinone is activated in hypoxic conditions by the enzyme NADPH:cytochrome P450 reductase, which is overexpressed in many solid tumors. Once activated, 1-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]anthra-9,10-quinone produces a cytotoxic metabolite that can kill cancer cells. The mechanism of action of 1-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]anthra-9,10-quinone is complex and involves multiple pathways, including the induction of apoptosis (programmed cell death) and the inhibition of DNA repair mechanisms.
Biochemical and Physiological Effects
1-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]anthra-9,10-quinone has been shown to have a number of biochemical and physiological effects. In addition to its cytotoxic effects on cancer cells, 1-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]anthra-9,10-quinone has been shown to inhibit angiogenesis (the formation of new blood vessels), which is necessary for tumor growth and metastasis. 1-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]anthra-9,10-quinone has also been shown to modulate the immune system, enhancing the body's ability to fight cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]anthra-9,10-quinone has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and stored. 1-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]anthra-9,10-quinone is also highly selective for hypoxic cells, making it a useful tool for studying the effects of hypoxia on cancer cells. However, 1-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]anthra-9,10-quinone has some limitations. It is not effective in normoxic conditions, and its activation requires the presence of the enzyme NADPH:cytochrome P450 reductase, which may limit its effectiveness in certain types of cancer.
Direcciones Futuras
There are several future directions for the study of 1-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]anthra-9,10-quinone. One area of research is the development of new prodrugs that can be activated in different ways, such as by other enzymes or by light. Another area of research is the combination of 1-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]anthra-9,10-quinone with other drugs or therapies to enhance its effectiveness. Finally, there is a need for further clinical trials to determine the safety and efficacy of 1-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]anthra-9,10-quinone in the treatment of various types of cancer.
Aplicaciones Científicas De Investigación
1-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]anthra-9,10-quinone has been extensively studied in preclinical models and has shown promising results in the treatment of various types of cancer, including breast, lung, colon, and prostate cancer. 1-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]anthra-9,10-quinone has also been shown to enhance the effectiveness of radiation therapy and chemotherapy. Clinical trials of 1-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]anthra-9,10-quinone are ongoing, and the drug has shown potential as a treatment for glioblastoma, a type of brain cancer.
Propiedades
IUPAC Name |
1-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]anthracene-9,10-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O2/c30-26-21-11-4-5-12-22(21)27(31)25-23(26)13-6-14-24(25)29-18-16-28(17-19-29)15-7-10-20-8-2-1-3-9-20/h1-14H,15-19H2/b10-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPWGVFPVPZFWBA-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C3=CC=CC4=C3C(=O)C5=CC=CC=C5C4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)C3=CC=CC4=C3C(=O)C5=CC=CC=C5C4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl [(4-chloro-2,1,3-benzothiadiazol-5-yl)oxy]acetate](/img/structure/B3909380.png)
![butyl 3-[(2-bromobenzoyl)amino]benzoate](/img/structure/B3909391.png)
![3-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]-N'-(3-phenylpropylidene)propanohydrazide](/img/structure/B3909395.png)
![2-[4-[(5-isopropyl-1H-pyrazol-3-yl)methyl]-1-(4-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B3909398.png)
![3-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-N'-[4-(trifluoromethyl)benzylidene]propanohydrazide](/img/structure/B3909399.png)
![N-benzyl-5-cyano-6-{[(dimethylamino)methylene]amino}-2,3-dihydro-1H-pyrrolizine-7-carboxamide](/img/structure/B3909411.png)


![N-[2-methyl-1-({2-[2-(trifluoromethyl)benzylidene]hydrazino}carbonyl)propyl]-1-adamantanecarboxamide](/img/structure/B3909430.png)
![2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio]-N'-(4-methoxybenzylidene)acetohydrazide](/img/structure/B3909438.png)
![N-[1-{[2-(3-pyridinylmethylene)hydrazino]carbonyl}-2-(2-thienyl)vinyl]benzamide](/img/structure/B3909441.png)


